

# Niraparib M1 chemical formula and molecular weight

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## Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364

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## In-Depth Technical Guide to Niraparib M1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal metabolite of Niraparib, M1. The document details its chemical properties, metabolic generation, and the core signaling pathways influenced by its parent compound. It is designed to serve as a foundational resource for professionals engaged in oncology research and the development of targeted cancer therapies.

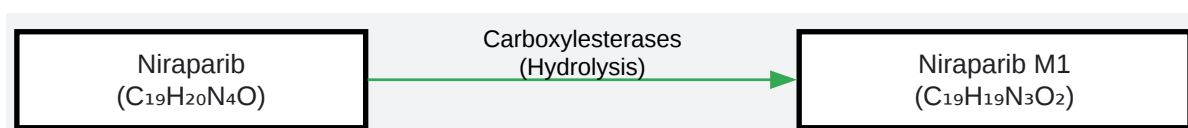
## Chemical and Physical Properties of Niraparib M1

Niraparib M1, the primary and inactive carboxylic acid metabolite of Niraparib, is formed through the hydrolysis of the parent compound. Its key chemical and physical data are summarized below.

Property	Value
Chemical Formula	C <sub>19</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	321.37 g/mol
IUPAC Name	2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid
CAS Number	1476777-06-6

## Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which catalyze the hydrolysis of the amide group to a carboxylic acid, resulting in the formation of M1. This metabolite can then undergo further glucuronidation.



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Caption: Metabolic conversion of Niraparib to its M1 metabolite.

## Experimental Protocols

### Quantification of Niraparib and M1 in Human Plasma and Urine via LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices.

#### 1. Sample Preparation:

- Plasma: To 100  $\mu$ L of plasma, add 20  $\mu$ L of an internal standard solution (e.g., deuterated Niraparib and M1) and 300  $\mu$ L of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Urine: Dilute 50  $\mu$ L of urine with 450  $\mu$ L of a 50:50 (v/v) mixture of acetonitrile and methanol. Add 20  $\mu$ L of the internal standard solution.

#### 2. Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5  $\mu$ L.

### 3. Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Niraparib:  $m/z$  321.2  $\rightarrow$  250.1
  - Niraparib M1:  $m/z$  322.2  $\rightarrow$  251.1
  - Internal Standards: Monitor the corresponding mass shifts for the deuterated analogs.

### 4. Calibration and Quantification:

- Prepare calibration standards and quality control samples in the respective blank matrix (plasma or urine).
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

## Carboxylesterase Activity Assay

This fluorometric assay can be used to determine the activity of carboxylesterases, the enzymes responsible for Niraparib metabolism to M1.

### 1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Substrate Solution: A suitable fluorogenic carboxylesterase substrate (e.g., fluorescein diacetate) dissolved in DMSO.

- Enzyme Solution: Liver microsomes or purified carboxylesterase.

## 2. Assay Procedure:

- To a 96-well plate, add 50  $\mu$ L of the enzyme solution.
- Initiate the reaction by adding 50  $\mu$ L of the substrate solution.
- Incubate at 37°C, protected from light.
- Measurement: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for fluorescein) every minute for 30 minutes.

## 3. Data Analysis:

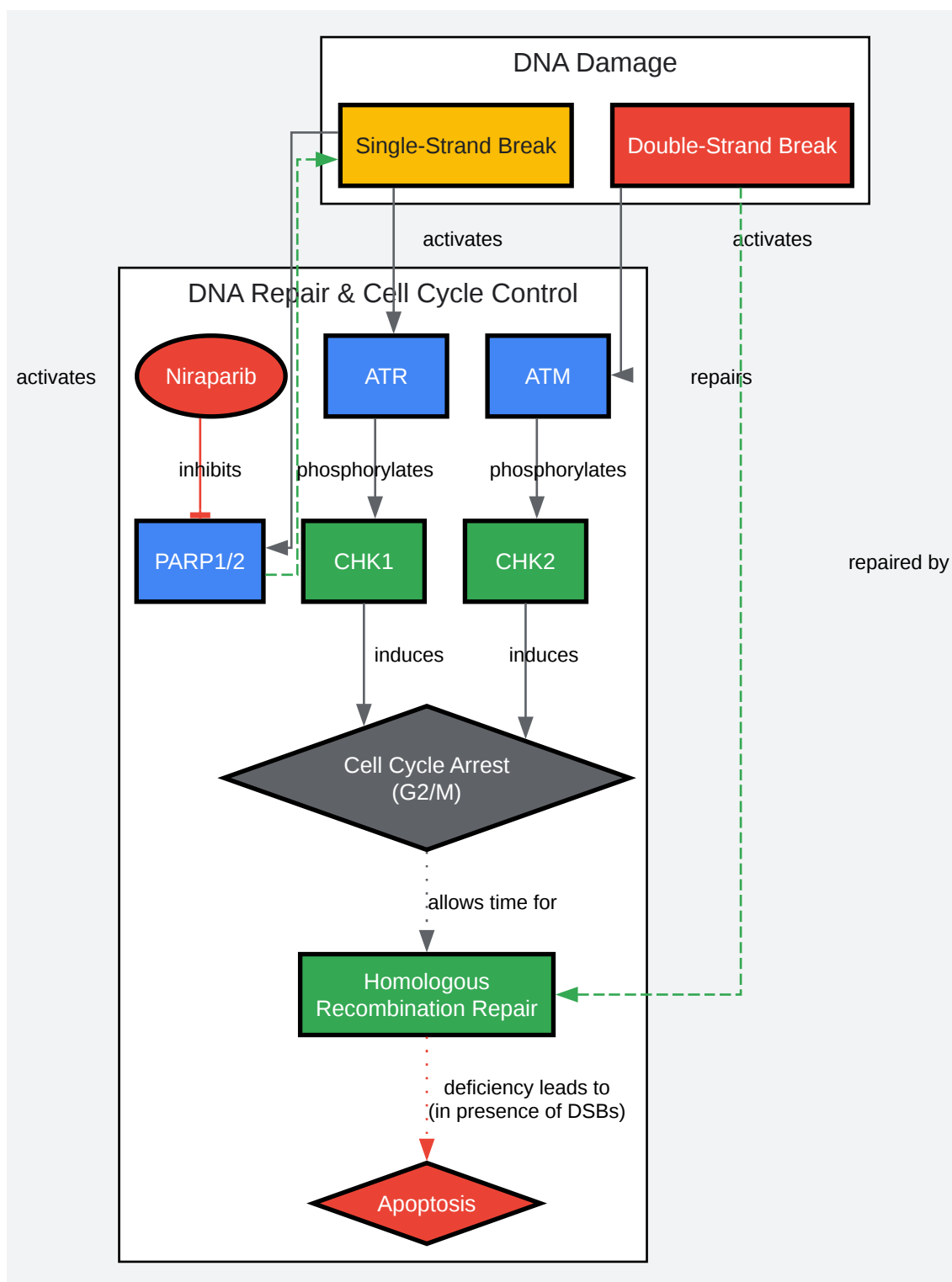
- Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
- Enzyme activity is expressed as the amount of substrate hydrolyzed per minute per milligram of protein.

# Signaling Pathway: DNA Damage Response and PARP Inhibition

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted to more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions and orchestrates a response involving cell cycle arrest and DNA repair. The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively. They, in turn, activate

downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest and allowing time for DNA repair.



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Caption: The DNA Damage Response pathway and the mechanism of action of Niraparib.

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